
Bornane-2,6-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bornane-2,6-dione is a diketone that is bornane bearing two oxo substituents at positions 2 and 6. It derives from a hydride of a bornane.
科学的研究の応用
Synthetic Applications and Molecular Structure
Bornane-2,6-dione, also known as camphor quinone, has been utilized in various synthetic chemical reactions. For instance, mono- and di-ethyleneketals of bornane-2,3-dione were used in selective reactions, including a novel route to epicamphor (Baker & Davis, 1968). The crystal and molecular structures of α- and β-hydrazones of (-)-bornane-2,3-dione were confirmed, showing significant structural insights (Cullen et al., 1983).
Novel Synthetic Pathways
Research has demonstrated a regio- and diastereospecific ring cleavage of bornane-2,3-dione under Bucherer-Bergs reaction conditions, providing a straightforward synthetic pathway to cyclopentane carboxylic acid derivatives (Knizhnikov et al., 2012).
Inhibition and Corrosion Protection
Bornane-2,6-dione derivatives have been studied for their inhibition properties for mild steel corrosion in acidic solutions. This highlights their potential as effective inhibitors in industrial applications (Chafiq et al., 2020).
Enantioselective Reactions and Chiroptical Properties
The ene reaction of nitrosoarene, triazolinedione, and singlet oxygen with tiglic amides of bornane-derived sultam showed excellent diastereoselectivity, providing a route to enantiomerically pure nitrogen- and oxygen-functionalized acrylic acid derivatives (Adam et al., 2002). Additionally, quantumchemical calculations have been used to study the chiroptical properties of twisted conjugated diene and dione chromophores, including bornane-2,3-dione (Donkersloot & Buck, 1986).
Polymerization and Toughening Applications
(6S)-3-Methylene-6-methyl-1,4-dioxane-2,5-dione, derived from L-lactide and related to bornane-2,6-dione, was used in polymerizations to yield high molecular weight and high Tg polymers. This demonstrates its utility in creating novel polymeric alloys for improving toughness over traditional PLA (Jing & Hillmyer, 2008).
特性
CAS番号 |
1935-17-7 |
|---|---|
製品名 |
Bornane-2,6-dione |
分子式 |
C10H14O2 |
分子量 |
166.22 g/mol |
IUPAC名 |
1,7,7-trimethylbicyclo[2.2.1]heptane-2,6-dione |
InChI |
InChI=1S/C10H14O2/c1-9(2)6-4-7(11)10(9,3)8(12)5-6/h6H,4-5H2,1-3H3 |
InChIキー |
PCEVUTCFZAQRKV-UHFFFAOYSA-N |
SMILES |
CC1(C2CC(=O)C1(C(=O)C2)C)C |
正規SMILES |
CC1(C2CC(=O)C1(C(=O)C2)C)C |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(2R)-N-[(2S,3S,4S,6R)-6-[[(1S,3S)-3-acetyl-3,5,12-trihydroxy-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]-3-hydroxy-2-methyloxan-4-yl]-2-amino-4-methylpentanamide](/img/structure/B1201190.png)
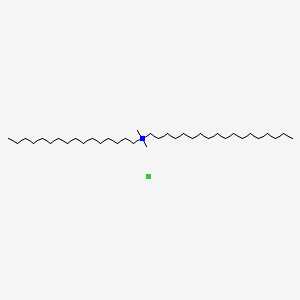


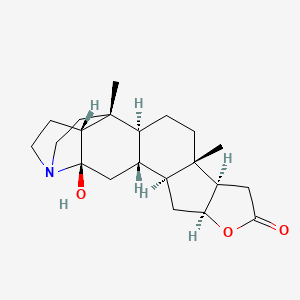
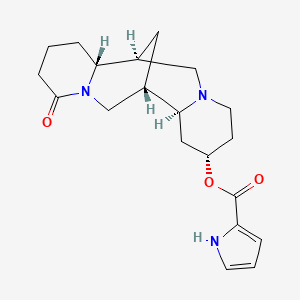

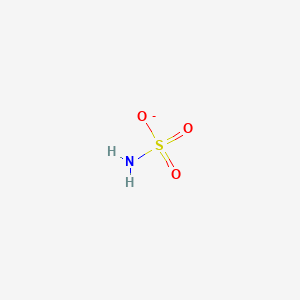
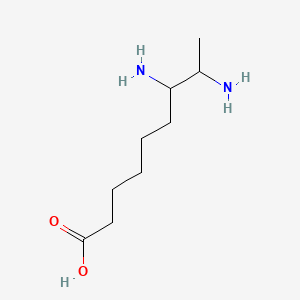
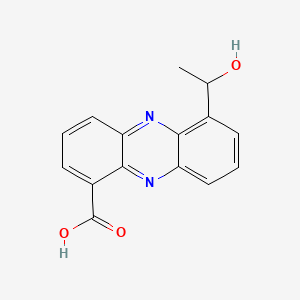

![4-[5-(5-oxo-3-propyl-2H-1,2-oxazol-4-yl)penta-2,4-dienylidene]-3-propyl-1,2-oxazol-5-one](/img/structure/B1201208.png)

![7-[(1R,2R,3R)-3-hydroxy-2-[(3S)-3-hydroxyocta-1,5-dienyl]-5-oxocyclopentyl]hept-5-enoic acid](/img/structure/B1201212.png)